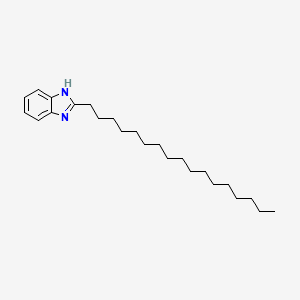

2-Heptadecyl-1H-benzimidazole

説明

Significance of Benzimidazole (B57391) Scaffolds in Heterocyclic Chemistry Research

The benzimidazole scaffold, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a cornerstone in heterocyclic chemistry. benthamscience.comnih.gov Its structural similarity to naturally occurring nucleotides allows it to interact with a wide array of biopolymers, making it a "privileged scaffold" in medicinal chemistry. nih.gov This has led to the development of numerous benzimidazole-based compounds with a broad spectrum of pharmacological activities. nih.govmdpi.com

Beyond its biological relevance, the benzimidazole ring system is chemically robust, aromatic, and possesses both hydrogen-bond donor (the N-H group) and acceptor (the C=N group) sites. orientjchem.orgiosrphr.org This dual functionality facilitates self-assembly and allows it to act as a ligand for transition metals, leading to applications in materials science and catalysis. chemrxiv.orgbiointerfaceresearch.com The stability and versatile chemical nature of the benzimidazole core make it a fundamental building block for creating complex, functional molecules. benthamscience.com

The Role of Alkyl Substituents in Benzimidazole Derivatives for Research Endeavors

The attachment of alkyl substituents to the benzimidazole core is a key strategy for modulating its physicochemical properties. Introducing an alkyl chain, particularly a long one like a heptadecyl group, significantly increases the molecule's lipophilicity, or nonpolar character. iosrphr.orgnih.gov This modification has profound implications for the molecule's behavior and potential applications.

An elongated alkyl chain can enhance the solubility of the benzimidazole derivative in nonpolar solvents and improve its ability to penetrate lipid membranes. iosrphr.orgnih.gov This is a critical factor in the design of new therapeutic agents. nih.gov Furthermore, the combination of the polar benzimidazole head group and a long, nonpolar alkyl tail imparts amphiphilic properties, meaning the molecule has both water-loving and oil-loving characteristics. researchgate.net This amphiphilicity drives the self-assembly of these molecules into organized structures like micelles or films at interfaces, a behavior crucial for applications such as detergents, emulsifiers, and corrosion inhibitors. researchgate.netacs.orggeneseo.edu Studies have shown that systematically varying the alkyl chain length allows for fine-tuning of these self-aggregation behaviors. acs.org

Positioning 2-Heptadecyl-1H-benzimidazole as a Subject of Academic Inquiry

This compound emerges as a specific molecule of academic interest precisely because it combines the well-established chemical utility of the benzimidazole scaffold with the property-modifying effects of a long alkyl chain. The C17 heptadecyl tail makes the molecule highly nonpolar and gives it pronounced amphiphilic character.

This structure is particularly well-suited for research into interfacial phenomena. Its ability to self-assemble and form a protective layer on surfaces is a primary reason for its investigation as a corrosion inhibitor. sunderland.ac.uk The benzimidazole head can adsorb onto a metal surface while the long, hydrophobic tails form a dense barrier that repels corrosive agents. semanticscholar.org Researchers are drawn to this molecule to study the fundamental principles of how molecular structure dictates the efficiency of surface protection. The synthesis of such long-chain derivatives, for instance through the condensation of o-phenylenediamine (B120857) with fatty acids, provides an accessible route for these investigations. lookchem.com

Overview of Current Research Trajectories Involving this compound

The primary and most documented research trajectory for this compound is its application as a corrosion inhibitor, particularly for steel in acidic environments. sunderland.ac.uk Research in this area utilizes electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to quantify its effectiveness. Studies show that these long-chain benzimidazole derivatives can form a protective film on the metal surface, significantly slowing the rate of corrosion. nih.govresearchgate.net For example, a study on a related derivative, 2-heptadecyl-5-methyl-1H-benzo[d]imidazole, demonstrated a corrosion inhibition rate of up to 91.95% in a simulated seawater environment. sunderland.ac.uk The mechanism involves the adsorption of the molecule onto the metal, blocking active sites for both anodic and cathodic reactions. semanticscholar.orgnih.gov

Another area of inquiry stems from its amphiphilic nature. Long-chain alkyl-substituted benzimidazoles are investigated as low molecular weight organogelators, molecules that can self-assemble to form gels in organic solvents. geneseo.edu This line of research explores how noncovalent interactions, such as hydrogen bonding and van der Waals forces between the long alkyl chains, lead to the formation of supramolecular structures. While specific studies on the gelation properties of this compound are not as prevalent as corrosion studies, the fundamental molecular structure makes it a candidate for such material science applications.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₀N₂ | uni.lu |

| Molar Mass | 356.59 g/mol | lookchem.com |

| Appearance | Solid | sigmaaldrich.com |

| Boiling Point | 512.9 °C at 760 mmHg | lookchem.com |

| Density | 0.949 g/cm³ | lookchem.com |

| Flash Point | 248.4 °C | lookchem.com |

| CAS Number | 5805-27-6 | lookchem.comchemicalbook.com |

特性

CAS番号 |

5805-27-6 |

|---|---|

分子式 |

C24H40N2 |

分子量 |

356.6 g/mol |

IUPAC名 |

2-heptadecyl-1H-benzimidazole |

InChI |

InChI=1S/C24H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24-25-22-19-17-18-20-23(22)26-24/h17-20H,2-16,21H2,1H3,(H,25,26) |

InChIキー |

HBTSVVOLHPRTJA-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |

製品の起源 |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for 2 Heptadecyl 1h Benzimidazole and Analogues

Conventional Synthetic Routes to 2-Substituted-1H-benzimidazoles

Traditional methods for synthesizing the benzimidazole (B57391) scaffold have been well-established, offering robust and versatile pathways to a wide range of 2-substituted derivatives. These methods typically involve the cyclocondensation of o-phenylenediamine (B120857) with a suitable one-carbon donor.

One of the most fundamental and widely used methods for the synthesis of 2-substituted benzimidazoles is the direct condensation of an o-phenylenediamine with a carboxylic acid. This reaction, often referred to as the Phillips method, typically requires acidic conditions and high temperatures to facilitate the dehydration and subsequent cyclization. The reaction involves the initial formation of an amide intermediate, which then undergoes an intramolecular cyclization to form the imidazole (B134444) ring.

The general reaction is as follows: o-phenylenediamine + R-COOH → 2-R-1H-benzimidazole + 2H₂O

Various strong acids such as hydrochloric acid, polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TSA) are employed to catalyze the reaction. unimi.it While effective, these conditions can be harsh, sometimes leading to side reactions or requiring difficult purification procedures. nih.gov

To overcome the limitations of conventional heating, such as long reaction times and high energy consumption, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. Microwave irradiation can dramatically accelerate the rate of reaction, often leading to higher yields and cleaner product formation in a fraction of the time required by traditional methods. researchgate.netacs.org

In the context of benzimidazole synthesis, reacting o-phenylenediamine with carboxylic acids under microwave irradiation, often with a catalyst like polyphosphoric acid, has proven highly efficient. tandfonline.com This technique is particularly advantageous for increasing yields by 10-50% and reducing reaction times by as much as 96-98% compared to conventional heating. acs.org The method is effective for producing both 2-alkyl and 2-aryl substituted benzimidazoles. tandfonline.com

| Compound | Precursor | Method | Catalyst | Time | Yield (%) |

| 2-Methylbenzimidazole | Acetic Acid | Conventional | PPA | 45 min | 60 |

| 2-Methylbenzimidazole | Acetic Acid | Microwave | PPA | 1.00 min | 98 |

| 2-Benzylbenzimidazole | Phenylacetic Acid | Conventional | PPA | 45 min | 60 |

| 2-Benzylbenzimidazole | Phenylacetic Acid | Microwave | PPA | 1.25 min | 95 |

This table compares the reaction time and yield for the synthesis of 2-substituted benzimidazoles using conventional heating versus microwave irradiation, based on data for similar compounds. tandfonline.com

One-pot syntheses are highly valued for their efficiency, reduced waste, and simplified procedures, as they combine multiple reaction steps into a single operation without isolating intermediates. Several one-pot strategies for 2-substituted benzimidazoles have been developed, typically involving the condensation of o-phenylenediamine with aldehydes.

These reactions require an oxidant to facilitate the cyclization and aromatization steps. A variety of catalytic systems have been employed, including:

H₂O₂/HCl: This system in acetonitrile at room temperature allows for a simple and efficient one-pot condensation of o-phenylenediamines with aryl aldehydes, featuring short reaction times and excellent yields. researchgate.net

Ammonium Bromide (NH₄Br): As a mild and eco-friendly catalyst, NH₄Br can facilitate the reaction between o-phenylenediamine and various aldehydes in ethanol at room temperature, producing high yields of the desired benzimidazoles. nih.gov

Engineered Heterogeneous Catalysts: Advanced catalysts like MgO supported on dendritic fibrous nanosilica (MgO@DFNS) have been used for the one-pot synthesis of benzimidazole derivatives from o-phenylenediamine and aldehydes under ambient conditions. These catalysts offer high yields, short reaction times, and the advantage of being easily recoverable and recyclable. tandfonline.comresearchgate.net

Targeted Synthesis of 2-Heptadecyl-1H-benzimidazole: Specific Approaches

The synthesis of this compound requires the specific introduction of a seventeen-carbon alkyl chain onto the benzimidazole core. This is achieved by selecting precursors that contain the required long aliphatic moiety.

The most direct method for synthesizing this compound is the Phillips condensation reaction using stearic acid as the precursor for the C17 alkyl chain. The reaction involves heating o-phenylenediamine with stearic acid in the presence of a strong acid.

A specific reported synthesis involves refluxing o-phenylenediamine and stearic acid in 4N hydrochloric acid for 5 hours. Following the reaction, neutralization with an aqueous sodium hydroxide solution precipitates the crude product, which can then be filtered and washed to yield this compound. This conventional heating method has been reported to produce the target compound in a 78.4% yield. nih.gov Microwave-assisted methods have also been described for the synthesis of 2-long alkyl chain substituted benzimidazoles from stearic acid, offering the potential for higher yields and significantly reduced reaction times. nih.gov

| Product | Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference |

| This compound | o-Phenylenediamine | Stearic Acid | 4N HCl, Reflux | 5 hours | 78.4 | nih.gov |

This table details the specific synthesis of this compound via the condensation of o-phenylenediamine and stearic acid.

Chemoenzymatic pathways offer a green and highly selective alternative to conventional chemical synthesis. Enzymes operate under mild conditions, reducing the need for harsh reagents and protecting groups. For benzimidazole synthesis, oxidoreductases like laccases have shown significant promise.

Laccases can be used to catalyze the oxidative cyclocondensation of precursors to form the benzimidazole ring in a one-pot process. nih.gov The synthesis of 2-aryl-1H-benzimidazoles has been achieved by reacting o-phenylenediamines with aromatic aldehydes in the presence of commercial laccases at room temperature, resulting in good to excellent yields (56–88%). nih.gov The reaction is believed to proceed through an enzyme-mediated domino (or cascade) sequence involving the oxidation of the intermediate Schiff base formed from the initial condensation of the diamine and aldehyde.

More advanced systems have immobilized laccase along with mediators like TEMPO on magnetic nanoparticles. This heterogeneous biocatalyst was successfully applied to the synthesis of benzimidazoles from benzylic alcohols and o-phenylenediamines. rsc.org While much of the research has focused on 2-aryl or other substituted benzimidazoles, the development of enzyme-catalyzed methods for the synthesis of 2-alkylbenzimidazoles is an area of active investigation, with reports describing the first enzymatic synthesis for this class of compounds. researchgate.net These biocatalytic approaches represent a sustainable and efficient frontier for the synthesis of long-chain 2-alkylbenzimidazoles.

Strategies for Functional Group Derivatization of this compound

The long lipophilic heptadecyl chain at the C-2 position of this compound offers a unique scaffold for further molecular exploration. Derivatization strategies primarily target the nucleophilic nitrogen atoms of the imidazole ring and the electrophilic positions on the benzene (B151609) ring.

The presence of a labile proton on the imidazole nitrogen allows for various N-alkylation and N-substitution reactions, which are crucial for modifying the compound's physicochemical properties. While specific studies on this compound are not extensively documented, the general reactivity of the benzimidazole core is well-established, and these methods are considered applicable.

The N-alkylation of benzimidazoles is typically achieved by reacting the parent benzimidazole with an alkylating agent in the presence of a base. researchgate.net Common bases used to deprotonate the imidazole N-H include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. mdpi.com The choice of solvent is critical and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Alkyl halides (chlorides, bromides, iodides) are the most common alkylating agents. researchgate.net

Microwave-assisted N-alkylation has been shown to significantly reduce reaction times, from days to just one hour, while increasing yields by approximately 20%. semanticscholar.org The reaction of 2,6-disubstituted 1H-benzimidazole derivatives with substituted halides under microwave irradiation has produced moderate to excellent yields (46% to 98%). researchgate.net

The following table summarizes various N-alkylation conditions reported for different benzimidazole scaffolds, which are broadly applicable for the derivatization of this compound.

| Benzimidazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-1H-benzimidazole | Benzyl halides | - | - | - | - | researchgate.net |

| 2,6-disubstituted 1H-benzimidazole | Substituted halides | - | - | Microwave Irradiation (10-15 min) | 46-98% | researchgate.net |

| 1H-benzimidazole | Phenacyl bromides | - | - | Microwave/Ultrasound | 90-95% | mdpi.com |

| N-phenyl-o-phenylenediamine | Benzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free | Microwave (5-10 min, 60°C) | 86-99% | mdpi.com |

The benzene portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution. The positions 5 and 6 are generally the most reactive. semanticscholar.org Functional groups such as nitro (-NO₂), halo (-Cl, -Br), and sulfo (-SO₃H) can be introduced onto the benzene ring, providing handles for further synthetic transformations.

Nitration: Nitration of 2-alkyl-benzimidazoles typically occurs at the 6- (or 5-) position. researchgate.net For instance, the nitration of 2-amino-l-methyl benzimidazole with potassium nitrate in concentrated sulfuric acid yields a mixture of 5- and 6-nitro derivatives. semanticscholar.org

Halogenation: Halogenation of 2-alkyl-5(6)-chloro(or methyl)benzimidazoles has been shown to occur at the 6(5) position. mdpi.comnih.gov Bromination can be achieved using bromine in acetic acid. nih.gov This reaction proceeds through the formation of a crystalline bromhydrate intermediate. nih.gov

Sulfonation: Sulfonation introduces a sulfonic acid group, which can significantly increase water solubility. 2-Aryl(het)benzimidazoles containing carboxy or sulfo groups exhibit increased water solubility after neutralization, which is important for certain applications. nih.gov The reaction can be carried out using excess sulfuric acid. nih.gov

The table below outlines typical conditions for electrophilic substitution on the benzimidazole ring.

| Reaction | Reagent(s) | Substrate Example | Conditions | Position of Substitution | Reference |

|---|---|---|---|---|---|

| Nitration | KNO₃, H₂SO₄ (conc.) | 2-amino-l-methyl benzimidazole | -5°C | 5- and 6- positions | semanticscholar.org |

| Bromination | Br₂, Acetic Acid | 2-alkyl-5(6)-chloro(or methyl)benzimidazoles | Reflux (30 min) | 6(5)- position | nih.gov |

| Sulfonation | H₂SO₄ (excess) | o-phenylenediamine and aryl carboxylic acid | - | 5- position | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. The synthesis of benzimidazoles, including this compound, has benefited from these advancements.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. asianpubs.org The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and carboxylic acids or amides in the presence of polyphosphoric acid shows a dramatic reduction in reaction time (from hours to minutes) and often an increase in yield compared to conventional heating. asianpubs.org For example, the synthesis of 2-phenylbenzimidazole from benzoic acid and o-phenylenediamine required 120 minutes conventionally for a 95% yield, while microwave irradiation achieved a 99% yield in just 3 minutes. asianpubs.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. nih.gov The effects are attributed to acoustic cavitation, which creates localized high-temperature and high-pressure zones. nih.gov Ultrasound-assisted synthesis is recognized as an eco-friendly technology in green chemistry. nih.gov Catalyst-free, ultrasound-assisted methods for benzimidazole synthesis have been developed, offering milder reaction conditions and minimizing waste. researchgate.net

Solvent-Free Synthesis: Conducting reactions without a solvent, or "neat," is a key principle of green chemistry. One-pot, solvent-free synthesis of benzimidazole derivatives has been achieved by grinding o-phenylenediamine with an organic acid or aldehyde, followed by heating. umich.edu This method offers excellent atom economy and an operationally simple procedure. umich.edu

Green Catalysts: The use of reusable and non-toxic catalysts is another cornerstone of green chemistry. Various green catalysts have been employed for benzimidazole synthesis, including:

Nanoparticle Catalysts: Plant-assisted zinc sulfide (ZnS) nanoparticles have been used for the condensation of aromatic aldehydes with o-phenylenediamine, achieving yields of up to 95%. aip.org

Reusable Catalysts: Zinc acetate has been used as an inexpensive and commercially available catalyst for the solvent-free synthesis of 2-substituted benzimidazoles at room temperature. chemmethod.com

Biodegradable Supports: Copper(II)-loaded alginate hydrogel beads have been developed as a recyclable and environmentally friendly catalyst for benzimidazole synthesis in a water-ethanol solvent system at room temperature, with yields ranging from 70-94%. nih.gov

These advanced techniques offer significant advantages over traditional methods, including shorter reaction times, higher yields, milder reaction conditions, and reduced environmental impact, making them highly suitable for the synthesis of this compound and its derivatives.

Investigative Methodologies for Biological Activities of 2 Heptadecyl 1h Benzimidazole in Controlled Research Models

Antimicrobial Research Perspectives in In Vitro Systems

The antimicrobial capacity of benzimidazole (B57391) derivatives is a significant area of research, with studies employing various assays to determine their efficacy against a range of microbial pathogens. nih.gov The structure of the benzimidazole scaffold is related to purine (B94841) nucleoside bases, which may allow them to interact with biological systems. nih.gov

The antibacterial effects of 2-substituted benzimidazole derivatives are commonly assessed using standardized in vitro methods. wisdomlib.org These assays typically involve exposing bacterial cultures to the compounds to determine their minimum inhibitory concentrations (MICs), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov

Research has demonstrated that the antimicrobial activity of these compounds is influenced by the specific substituents attached to the benzimidazole core. wisdomlib.orgnih.gov For instance, certain derivatives have shown notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The activity against Gram-negative bacteria, such as Escherichia coli, has also been investigated, although these bacteria often present a greater challenge due to their more complex cell wall structure. whiterose.ac.uknih.gov Some studies have focused on designing benzimidazole derivatives that can overcome the low permeability of the Gram-negative bacterial cell envelope. whiterose.ac.uk

Table 1: Representative Antibacterial Activity of Benzimidazole Derivatives This table presents a summary of findings from various studies on different benzimidazole compounds and is intended to be illustrative of the research in this area.

| Bacterial Strain | Type | Observed Activity of Certain Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus (including MRSA) | Gram-positive | Significant inhibitory activity, with MIC values comparable to some standard antibiotics in specific studies. | nih.govnih.gov |

| Streptococcus pyogenes | Gram-positive | Demonstrated activity in screening programs. | wisdomlib.org |

| Escherichia coli | Gram-negative | Variable activity; some derivatives show potency, particularly against mutant strains with compromised efflux systems. | nih.govnih.gov |

| Salmonella typhimurium | Gram-negative | Investigated as a target in antimicrobial studies. | wisdomlib.org |

The antifungal properties of benzimidazole derivatives have been evaluated against a variety of fungal organisms, including those pathogenic to humans and plants. nih.govnih.gov Methodologies such as broth microdilution are used to determine the MIC of the compounds against fungal strains like Candida albicans. researchgate.netresearchgate.net For phytopathogenic fungi, the mycelium growth rate method is often employed to assess the inhibitory effects. nih.govresearchgate.net

Studies have shown that some benzimidazole compounds can inhibit the biosynthesis of ergosterol (B1671047), a crucial component of fungal cell membranes. nih.gov A range of 2-substituted benzimidazoles has demonstrated potent fungicidal activity, with some compounds exhibiting efficacy comparable or superior to established antifungal agents in non-clinical studies. nih.gov The activity spectrum includes yeasts such as Candida species and filamentous fungi that cause diseases in plants, like Botrytis cinerea, Alternaria solani, and Fusarium solani. nih.govnih.govresearchgate.net

Table 2: Representative Antifungal Activity of Benzimidazole Derivatives This table collates findings from various in vitro studies on different benzimidazole compounds to illustrate the scope of antifungal research.

| Fungal Pathogen | Type | Observed Activity of Certain Derivatives | Reference |

|---|---|---|---|

| Candida species | Yeast (Human pathogen) | Significant inhibitory activity reported for various derivatives. | nih.govresearchgate.net |

| Aspergillus niger | Filamentous Fungi | Used as a model organism in screening for antifungal properties. | wisdomlib.org |

| Botrytis cinerea | Phytopathogenic Fungi | Selective and potent inhibition observed with specific derivatives. | nih.govresearchgate.net |

| Colletotrichum gloeosporioides | Phytopathogenic Fungi | Remarkable antifungal properties demonstrated by certain compounds. | nih.govresearchgate.net |

| Fusarium solani | Phytopathogenic Fungi | Strong growth inhibition reported for some derivatives. | nih.govresearchgate.net |

Benzimidazole derivatives are a well-established class of anthelmintic drugs used to treat infections with parasitic worms. nih.gov In vitro research models are crucial for discovering and characterizing the activity of new potential antiparasitic agents. These studies often utilize non-human parasitic organisms to evaluate the efficacy of the compounds. For example, the activity against the muscle larvae of Trichinella spiralis has been investigated in laboratory settings. unl.pt

The mechanism of action for many anthelmintic benzimidazoles involves the inhibition of tubulin polymerization, which disrupts the cytoskeleton of the parasite. nih.gov In vitro studies have confirmed that various benzimidazole derivatives possess potent anthelmintic activity. unl.pt Additionally, the antiprotozoal potential against organisms like Giardia lamblia and Entamoeba histolytica has been explored, with some compounds showing greater in vitro potency than existing therapies in specific experimental setups. nih.gov

Exploration of Other Biological Effects in Non-Clinical Settings

Beyond antimicrobial activities, the biological effects of benzimidazole derivatives have been explored in other non-clinical contexts, particularly focusing on their anti-inflammatory and antioxidant potential in cellular and sub-cellular models.

The anti-inflammatory potential of benzimidazole derivatives has been investigated using various in vitro models. nih.gov Cellular models, such as murine macrophage cell lines (e.g., RAW 264.7), are commonly used to study the effects of these compounds on inflammatory pathways. frontiersin.orgresearchgate.net In these experiments, cells are often stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response. frontiersin.orgresearchgate.net

Researchers then measure the effect of the benzimidazole compounds on the production of key pro-inflammatory mediators. Assays are used to quantify levels of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes involved in the inflammatory process, such as cyclooxygenase (COX) enzymes. nih.govresearchgate.net Studies have shown that certain benzimidazole derivatives can effectively inhibit the secretion of these pro-inflammatory cytokines and enzymes in cellular models. frontiersin.orgresearchgate.netresearchgate.net

Table 3: Representative Anti-Inflammatory Effects of Benzimidazole Derivatives in Cellular Models This table summarizes findings from in vitro anti-inflammatory studies of various benzimidazole compounds.

| Cellular Model | Inflammatory Stimulus | Observed Effect of Certain Derivatives | Reference |

|---|---|---|---|

| Murine Macrophages (e.g., RAW 264.7) | Lipopolysaccharide (LPS) | Reduced expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-6. | frontiersin.orgresearchgate.net |

| Various Cellular Assays | N/A | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. | nih.govresearchgate.net |

| Various Cellular Assays | N/A | Inhibition of lipoxygenase (LOX) enzymes. | researchgate.net |

The antioxidant capacity of benzimidazole derivatives is another area of active investigation. nih.govnih.gov In vitro antioxidant activity is often evaluated by assessing the compound's ability to scavenge free radicals and inhibit oxidative processes in cellular and sub-cellular systems. researchgate.netnih.gov

One common method involves measuring the inhibition of lipid peroxidation (LPO) in rat liver microsomes. nih.gov Lipid peroxidation is a chain reaction mediated by free radicals that damages cell membranes. researchgate.net By quantifying the reduction in LPO levels, researchers can determine the antioxidant potential of a compound. nih.gov Studies have demonstrated that many benzimidazole derivatives possess substantial antioxidant properties, with the ability to inhibit lipid peroxidation to varying degrees. researchgate.netnih.gov The specific chemical structure, including the nature and position of substituents on the benzimidazole ring, plays a significant role in this activity. nih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrases, COX enzymes, α-glucosidase)

The evaluation of a compound's ability to inhibit specific enzymes is a fundamental step in drug discovery. For the benzimidazole class of molecules, research has often focused on enzymes implicated in various diseases.

Carbonic Anhydrases (CAs): These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. To investigate the inhibitory potential of benzimidazole derivatives against specific CA isoforms (e.g., CA I, II, IX, XII), enzyme inhibition assays are performed. nih.gov These assays measure the residual activity of the enzyme in the presence of the test compound. The data is used to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Cyclooxygenase (COX) Enzymes: Benzimidazole derivatives have been investigated for their interaction with COX enzymes, which are central to inflammation. nih.gov In vitro assays for COX-1 and COX-2 inhibition typically measure the conversion of arachidonic acid to prostaglandin (B15479496) E₂. The inhibitory activity of a test compound is quantified by comparing the amount of prostaglandin produced in its presence to that of a control.

α-Glucosidase: Inhibition of this enzyme is a key strategy for managing postprandial hyperglycemia. mdpi.comcmu.ac.th The inhibitory activity of a compound against α-glucosidase is commonly determined using a spectrophotometric method. This assay measures the enzyme's cleavage of a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside, into a colored product. A reduction in color intensity in the presence of the test compound indicates inhibition. cmu.ac.th Acarbose is frequently used as a reference inhibitor in these studies. cmu.ac.th

| Target Enzyme | General Assay Principle | Common Reference Compound |

|---|---|---|

| Carbonic Anhydrases (CAs) | Measures residual enzyme activity to determine IC₅₀ values. | Acetazolamide |

| Cyclooxygenase (COX) | Measures the enzymatic conversion of arachidonic acid to prostaglandins. | Indomethacin |

| α-Glucosidase | Spectrophotometric measurement of the cleavage of a chromogenic substrate. | Acarbose |

Investigating Antiproliferative Activity in In Vitro Cancer Cell Lines (excluding human clinical context)

A significant area of research for benzimidazole derivatives is their potential antiproliferative activity. nih.govresearchgate.net These investigations are conducted using various established human cancer cell lines in vitro. Methodologies focus on assessing a compound's ability to inhibit cell growth and viability.

Commonly used cell lines for screening benzimidazole derivatives include those from lung (A549), liver (HepG2), breast (MCF-7), and colon (DLD-1) cancers. nih.gov The primary methods for quantifying antiproliferative effects are cell viability assays:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product, which is then quantified by spectrophotometry.

WST-1 Assay: Similar to the MTT assay, this method uses a water-soluble tetrazolium salt (WST-1) that is cleaved to a soluble formazan by metabolically active cells. nih.gov The amount of formazan dye formed directly correlates to the number of living cells. nih.gov

SRB Assay: The Sulforhodamine B (SRB) assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cell mass.

From these assays, the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%—is determined. nih.gov Studies on some benzimidazole derivatives have shown potent antiproliferative effects, with IC₅₀ values in the low micromolar range against various cancer cell lines.

| Compound Class | Cell Line | Assay | Reported IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Benzimidazole Derivative (se-182) | HepG2 (Liver) | MTT | 15.58 | |

| Benzimidazole Derivative (se-182) | A549 (Lung) | MTT | 15.80 | |

| Benzimidazole-4,7-dione (5b) | A549 (Lung) | WST-1 | <100 | nih.gov |

| Benzimidazole Salt (Compound 3) | MCF-7 (Breast) | MTT | 22.41 |

Wound Healing and Osteogenic Differentiation Studies in Pluripotent Cell Lines

The potential of benzimidazole compounds to influence cellular processes like migration and differentiation is explored using pluripotent cell lines. These studies provide insight into regenerative capabilities.

Wound Healing Assays: The in vitro scratch or wound healing assay is a standard method to study cell migration. A "scratch" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time. Studies on certain indolyl-benzimidazole compounds in the pluripotent myoblast C2C12 cell line have shown an increased rate of wound closure, indicating promotion of cell migration. nih.gov

Osteogenic Differentiation: The potential of a compound to induce bone formation is assessed by studying its effect on the differentiation of pluripotent stem cells into osteoblasts. nih.gov This process is monitored by measuring the expression of key osteogenic markers. Early markers include alkaline phosphatase (ALP), while later markers include osteocalcin (B1147995) (OCN) and osteopontin (B1167477) (OPN). plos.org Research has shown that some benzimidazole derivatives can activate BMP (Bone Morphogenetic Protein) receptor signaling pathways, leading to increased expression of bone differentiation markers in C2C12 cells. nih.gov

Methodological Considerations in Biological Assays

Cell-Based Assays for Pathway Analysis

To understand the mechanism of action by which a compound exerts its biological effects, cell-based assays are used to investigate its impact on specific cellular signaling pathways.

For antiproliferative agents, it is crucial to determine if they induce apoptosis (programmed cell death). This can be investigated through:

Caspase Activity Assays: Caspases are key proteases in the apoptotic cascade. Assays can measure the activity of specific caspases, such as caspase-3 and caspase-7, to confirm the induction of apoptosis. nih.gov

Gene Expression Analysis: Techniques like real-time polymerase chain reaction (RT-PCR) can quantify the mRNA expression levels of pro-apoptotic genes (e.g., BAX, CASP3, CASP8) and anti-apoptotic genes (e.g., BCL2). An increase in the ratio of pro- to anti-apoptotic gene expression suggests the induction of apoptosis.

In studies on wound healing and differentiation, pathway analysis focuses on relevant signaling cascades. For instance, the involvement of the BMP signaling pathway can be confirmed by Western blot analysis to measure the phosphorylation levels of downstream signaling proteins (e.g., Smad proteins) and the expression of target transcription factors like Id1. nih.gov

Use of Reference Compounds in Comparative Studies

In all biological assays, the use of reference compounds, or positive controls, is essential for validating the assay and providing a benchmark against which the activity of the test compound can be compared. The choice of reference compound is specific to the assay being performed.

In antiproliferative assays , well-established chemotherapy agents are used. Examples include Doxorubicin, Cisplatin, Etoposide, and Methotrexate. nih.govacgpubs.org For studies investigating hypoxia-specific effects, compounds like Tirapazamine and Mitomycin C are employed as references. nih.govnih.gov

In enzyme inhibition studies , known inhibitors of the target enzyme are used. For example, Acarbose is a standard reference inhibitor for α-glucosidase. cmu.ac.th

In antimicrobial studies , clinically relevant antibiotics with known MIC/MBC values against the test organisms are used to ensure the validity of the experimental conditions.

The inclusion of these standards allows for the normalization of results and facilitates the comparison of data generated across different experiments and laboratories.

| Reference Compound | Type of Study | Biological Target/Process |

|---|---|---|

| Doxorubicin | Antiproliferative | DNA intercalation, Topoisomerase II inhibition |

| Methotrexate | Antiproliferative | Dihydrofolate reductase inhibition |

| Tirapazamine | Antiproliferative (Hypoxia) | Bioreductive DNA damage |

| Acarbose | Enzyme Inhibition | α-Glucosidase |

| Cisplatin | Antiproliferative | DNA cross-linking |

Elucidation of Molecular and Cellular Mechanisms of Action for 2 Heptadecyl 1h Benzimidazole

Interactions with Biological Targets

The biological activity of 2-Heptadecyl-1H-benzimidazole, like other benzimidazole (B57391) derivatives, is predicated on its interaction with various cellular components. The long heptadecyl chain imparts a significant lipophilic character to the molecule, which is anticipated to influence its subcellular distribution and interaction with biological membranes and hydrophobic binding pockets of macromolecules.

Microtubule Polymerization Inhibition

The benzimidazole scaffold is a well-established pharmacophore known to interact with tubulin, a key protein in the formation of microtubules. Many benzimidazole-containing compounds function as microtubule destabilizing agents by binding to β-tubulin and inhibiting its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

While extensive research has been conducted on various 2-substituted benzimidazoles, specific studies detailing the direct interaction of this compound with tubulin and its effect on microtubule polymerization are not extensively documented in publicly available literature. However, based on the known structure-activity relationships of benzimidazole derivatives, it is hypothesized that the 2-heptadecyl substituent could influence the binding affinity and efficacy of the compound at the colchicine-binding site of β-tubulin. Further empirical data from in vitro tubulin polymerization assays are required to substantiate this hypothesis for this specific compound.

Membrane Damage and Permeability Alterations

The lipophilic nature of the C17 alkyl chain in this compound suggests a potential for interaction with cellular membranes. The insertion of such a long hydrophobic tail into the lipid bilayer could disrupt membrane integrity, leading to alterations in membrane fluidity and permeability. This could, in turn, affect the function of membrane-bound proteins and ion channels.

Studies on other long-chain substituted compounds have demonstrated their ability to perturb biological membranes. For this compound, it is plausible that its accumulation in cellular membranes could lead to non-specific cytotoxic effects secondary to membrane damage. However, specific experimental evidence from membrane permeability assays, such as those using Caco-2 cell monolayers, is needed to confirm and quantify these effects for this particular molecule. The interplay between the physicochemical properties, such as lipophilicity, and the membrane permeability of benzimidazole derivatives is a key area of research. nih.gov

Enzyme Binding and Modulation

Benzimidazole derivatives are known to interact with a wide range of enzymes, often exhibiting inhibitory activity. The nature of the substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the target enzyme and the potency of inhibition. For instance, various benzimidazoles have been shown to inhibit enzymes such as Janus kinase (JAK1). nih.gov

The long, flexible heptadecyl chain of this compound could allow it to fit into hydrophobic pockets of enzyme active sites or allosteric sites. Potential enzyme targets could include those involved in lipid metabolism or other pathways where a hydrophobic substrate-binding domain is present. To date, specific enzyme binding and modulation studies for this compound are not widely reported. Future research employing techniques such as enzyme kinetics and molecular docking would be necessary to identify and characterize its enzymatic targets.

DNA Binding and Intercalation Studies

The planar benzimidazole ring system has the potential to interact with DNA, either through groove binding or intercalation between base pairs. nih.gov Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects. The mode of binding is often influenced by the nature and bulk of the substituents on the benzimidazole core.

While numerous studies have explored the DNA binding properties of various benzimidazole derivatives, specific data on this compound is scarce. The presence of the long, non-planar heptadecyl chain might sterically hinder the intercalation of the benzimidazole moiety into the DNA double helix. However, interactions with the major or minor grooves of DNA cannot be ruled out. Spectroscopic techniques such as UV-Visible and fluorescence spectroscopy, along with viscosity measurements and molecular modeling, would be required to investigate the potential for DNA binding and to elucidate the specific mode of interaction, if any, for this compound.

Cellular Pathway Modulation

The interaction of this compound with its primary molecular targets would be expected to trigger downstream effects on various cellular signaling pathways. For instance, if the compound inhibits microtubule polymerization, it would likely activate the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.

Modulation of cellular pathways can also occur through off-target effects. For example, membrane damage could induce stress response pathways, while enzyme inhibition could lead to the accumulation of substrates or depletion of products, thereby altering metabolic and signaling cascades. Studies on other benzimidazoles have shown modulation of pathways such as the Wnt and hedgehog signaling pathways. nih.gov

A detailed understanding of the cellular pathways modulated by this compound would require global approaches such as transcriptomics (RNA-sequencing) and proteomics to identify changes in gene and protein expression profiles upon treatment with the compound. This would provide a broader view of its cellular impact and help to elucidate its complete mechanism of action. At present, such comprehensive studies for this compound have not been reported in the scientific literature.

Inhibition of Cell Wall Synthesis in Microorganisms

The integrity of the cell wall is paramount for the survival of many microorganisms, providing structural support and protection from osmotic stress. A key mechanism of action for many established antimicrobial agents is the disruption of cell wall biosynthesis. However, current research has not specifically implicated this compound in the direct inhibition of microbial cell wall synthesis. The primary recognized targets for benzimidazole derivatives have historically been other cellular components. Further investigation is required to definitively ascertain whether this compound has any secondary effects on the complex enzymatic pathways responsible for the formation of peptidoglycan in bacteria or glucan and chitin (B13524) in fungi.

Interference with Biosynthetic Pathways (e.g., ergosterol (B1671047) biosynthesis)

A significant and well-documented mechanism of action for certain antifungal benzimidazole derivatives is the disruption of critical biosynthetic pathways within the fungal cell. A primary target in this regard is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

While research directly on this compound is limited, a pivotal study on a novel antifungal benzimidazole derivative, (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole (EMC120B12), has provided strong evidence for this mechanism. nih.gov This study demonstrated for the first time that a benzimidazole compound could inhibit the ergosterol pathway, specifically by targeting the enzyme Erg11p (lanosterol 14α-demethylase). nih.govasm.org This enzyme is a crucial component of the cytochrome P450 system in fungi and its inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. nih.gov Given this precedent, it is highly plausible that this compound may exert its antifungal effects through a similar mechanism, as outlined in the table below.

Table 1: Key Enzymes in the Ergosterol Biosynthesis Pathway and Their Inhibitors

| Enzyme | Function | Known Inhibitors | Potential Role of this compound |

|---|---|---|---|

| Squalene (B77637) epoxidase (Erg1p) | Converts squalene to lanosterol. | Allylamines (e.g., Terbinafine) | Unlikely primary target based on current benzimidazole research. |

| Lanosterol 14α-demethylase (Erg11p/CYP51) | Demethylation of lanosterol. | Azoles (e.g., Fluconazole), (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole | Plausible primary target, by analogy to other antifungal benzimidazoles. nih.gov |

| Sterol Δ14-reductase (Erg24p) | Reduces the C14-15 double bond. | Morpholines (e.g., Amorolfine) | Not identified as a primary target for benzimidazoles. |

| Sterol Δ8-Δ7 isomerase (Erg2p) | Isomerization of the sterol backbone. | Morpholines (e.g., Amorolfine) | Not identified as a primary target for benzimidazoles. |

Impact on Cellular Respiration and Energy Metabolism

Cellular respiration and the subsequent production of adenosine (B11128) triphosphate (ATP) are fundamental for all cellular activities. Any disruption to these processes can have a profound and detrimental effect on the viability of an organism. At present, there is a lack of specific research directly investigating the impact of this compound on microbial cellular respiration and energy metabolism. While some antifungal agents are known to interfere with mitochondrial function and ATP synthesis, this has not been established as a primary mechanism for the benzimidazole class of compounds. Future studies are warranted to explore potential off-target effects or secondary mechanisms of action that may involve the disruption of the electron transport chain or other key metabolic pathways.

Influence of the Heptadecyl Chain on Mechanistic Interactions

The substitution of a long alkyl chain, such as the heptadecyl group (a 17-carbon chain), at the 2-position of the benzimidazole ring is a significant structural feature that profoundly influences the compound's physicochemical properties and its interaction with biological systems.

Role of Lipophilicity in Membrane Association and Target Engagement

The heptadecyl chain imparts a high degree of lipophilicity (fat-solubility) to the this compound molecule. This property is critical for its ability to associate with and penetrate the lipid-rich membranes of microbial cells. An increase in the length of the alkyl side chain in bioactive molecules is known to enhance their hydrophobicity, which in turn can modify their ability to permeate cell membranes and interact with intracellular macromolecules. researchgate.net

Studies on other benzimidazole derivatives have shown that their antifungal activity profiles are dependent on the length of the attached alkyl chain. nih.gov The enhanced lipophilicity conferred by the heptadecyl group is expected to facilitate the partitioning of this compound into the lipid bilayer of the cell membrane. This increased membrane association can lead to higher intracellular concentrations of the compound, thereby enhancing its ability to engage with its molecular targets, such as the enzymes involved in ergosterol biosynthesis. nih.govresearchgate.net However, it is important to note that the relationship between lipophilicity and biological activity is not always linear, and factors such as steric hindrance can also play a significant role in the interaction with target sites. nih.gov

Hydrophobic Interactions with Proteins and Enzymes

Beyond its role in membrane association, the long heptadecyl chain is also crucial for establishing strong hydrophobic interactions with target proteins and enzymes. Hydrophobic interactions are a major driving force in the binding of ligands to proteins and are essential for the stability of the resulting complex. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole |

| Adenosine triphosphate |

| Amorolfine |

| Cholesterol |

| Ergosterol |

| Fluconazole |

| Lanosterol |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Heptadecyl 1h Benzimidazole Derivatives

Impact of the Heptadecyl Chain Length and Saturation on Activity

The substituent at the C2 position of the benzimidazole (B57391) core is a critical determinant of biological activity. nih.govresearchgate.net The presence of a long lipophilic chain, such as the 17-carbon heptadecyl group, imparts significant physicochemical properties that can profoundly influence the molecule's mechanism of action.

Chain Length: The primary role of the long alkyl chain is to increase the molecule's lipophilicity (fat-solubility). This property is crucial for activities that involve interaction with or disruption of lipid-rich biological structures, such as cell membranes. In antimicrobial applications, for example, long-chain 2-alkyl benzimidazoles can intercalate into the bacterial lipid bilayer, disrupting membrane integrity and leading to cell death.

Research on related N-alkylated 2-phenyl-benzimidazoles has shown that anticancer activity can increase linearly as the alkyl chain length grows from one to seven carbons (heptyl). acs.org This suggests an optimal lipophilicity is required for effective interaction with the biological target. acs.org While the heptadecyl chain provides substantial lipophilicity, its considerable length may not be optimal for all biological targets. For some enzymes or receptors, a chain this long might be too bulky for the binding pocket or may increase non-specific binding. However, for other applications, such as antifungal or anthelmintic agents, the long chain is often essential. Studies on 2-alkylsulfanyl benzimidazoles have also confirmed that the size of the alkyl group is critical to their activity. nih.gov

Table 1: Effect of C2-Alkyl Chain Length on Biological Activity of Benzimidazole Derivatives This table is illustrative, based on general findings in the literature.

| Chain Length (No. of Carbons) | General Lipophilicity | Observed Trend in Anticancer Activity acs.org | Hypothesized Effect on Antimicrobial Activity |

|---|---|---|---|

| 1-4 (Short) | Low | Moderate activity | Weak membrane disruption |

| 5-12 (Medium) | Moderate | Increasing activity, potentially reaching an optimum | Effective membrane disruption |

| 13-17+ (Long) | High | Activity may plateau or decrease due to poor solubility or non-specific binding | Potentially strong activity, but may be limited by aqueous solubility |

Influence of Substituents at the N1 and Benzene (B151609) Ring Positions on Biological Activity

Modifications at the N1 position of the imidazole (B134444) ring and at positions C4, C5, C6, and C7 of the benzene ring are fundamental strategies for fine-tuning the biological activity of 2-heptadecyl-1H-benzimidazole derivatives. nih.govnih.gov These substitutions alter the molecule's electronic properties, steric profile, and solubility.

N1 Position: The hydrogen atom at the N1 position is acidic and can participate in hydrogen bonding. Replacing this hydrogen with various substituents (N-alkylation or N-arylation) can have several effects:

Increased Lipophilicity: Adding alkyl groups increases lipophilicity, which can enhance membrane permeability.

Steric Hindrance: Bulky groups at N1 can influence the molecule's preferred conformation, potentially forcing other parts of the molecule into a more favorable orientation for binding or, conversely, preventing it from accessing a binding site.

Elimination of Hydrogen Bonding: Replacing the N-H proton eliminates a hydrogen bond donor site, which can be critical if this interaction is either essential or detrimental to target binding. Studies have shown that N-alkylation can significantly modulate the antibacterial profile of benzimidazole derivatives. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the ring system. This makes the N1-H proton more acidic and can impact the strength of interactions with biological targets.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density. This makes the imidazole moiety more basic and can enhance certain binding interactions.

The position of the substituent is also crucial. For example, a bulky group at C4 or C7 may have a more pronounced steric effect than the same group at C5 or C6. Numerous studies have confirmed that the nature and position of these substituents play a significant role in the antiviral, anti-inflammatory, and antimicrobial properties of benzimidazole compounds. nih.govnih.gov

Table 2: Influence of Substituents on the Biological Activity of Benzimidazole Derivatives This table summarizes general SAR findings from various studies.

| Position | Substituent Type | Example Groups | General Effect on Activity | Reference Finding |

|---|---|---|---|---|

| N1 | Small Alkyl | -CH₃, -C₂H₅ | Increases lipophilicity, can improve cell penetration. | N-alkylation can significantly alter antibacterial effects. researchgate.net |

| N1 | Bulky/Aryl | -Benzyl, -Phenyl | Introduces significant steric bulk, can probe binding pocket shape. | N-1 substitution is important for modulating chemotherapeutic efficacy. acs.org |

| C5 / C6 | Electron-Withdrawing | -Cl, -NO₂, -CF₃ | Often enhances antimicrobial and antiviral activity. | Halogen and nitro groups at C5/C6 are important for antiviral properties. nih.gov |

| C5 / C6 | Electron-Donating | -OCH₃, -OH, -CH₃ | Can modulate receptor binding and metabolic stability. | The nature and position of substituents are key determinants of activity. nih.gov |

Stereochemical Considerations in Benzimidazole Derivatives

The introduction of chirality into a drug molecule can lead to stereoisomers (enantiomers or diastereomers) that have identical chemical formulas but different three-dimensional arrangements of atoms. Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, stereoisomers of a drug can exhibit significant differences in biological activity, metabolism, and toxicity.

For derivatives of this compound, chiral centers can be introduced in several ways:

By branching the heptadecyl chain (e.g., adding a methyl group to one of the carbons).

By introducing a chiral substituent at the N1 position (e.g., an (S)- or (R)-α-methylbenzyl group).

By adding a substituent to the benzene ring that contains a stereocenter.

SAR studies on other complex benzimidazoles have demonstrated the importance of stereochemistry. For instance, in a series of 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines, the S,S enantiomers were found to be more potent as Lck kinase inhibitors than the corresponding racemic forms. nih.gov This highlights that one stereoisomer may fit into a target's binding site much more effectively than its mirror image. Therefore, in the rational design of this compound derivatives, controlling stereochemistry through stereospecific synthesis or chiral separation is a critical step to identify the most potent and selective therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For a series of this compound derivatives, a QSAR model can be a powerful predictive tool to guide the design of new, more potent analogs without the need to synthesize every possible compound.

The development of a QSAR model typically involves:

Data Set Generation: A series of this compound analogs with variations at the N1 and benzene ring positions is synthesized, and their biological activity is measured quantitatively (e.g., as IC₅₀ or MIC values).

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated using computational software. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a combination of the most relevant descriptors to the observed biological activity. biolscigroup.usscholars.direct

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For this compound derivatives, key descriptors would likely include those related to lipophilicity (e.g., LogP), electronic properties (e.g., Hammett constants, dipole moment), and steric bulk (e.g., molar refractivity, van der Waals volume). ajchem-a.com The very long heptadecyl chain would make lipophilic and steric descriptors particularly significant in any derived model.

Table 3: Key Descriptor Classes for a QSAR Model of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Property Quantified | Relevance to Structure |

|---|---|---|---|

| Hydrophobic | LogP | Lipophilicity / Water-solubility balance | Crucial for the heptadecyl chain and other nonpolar substituents. |

| Electronic | Dipole Moment (µ) | Overall polarity of the molecule | Influenced by polar substituents on the benzene ring. |

| Electronic | E(HOMO) / E(LUMO) | Electron-donating/accepting ability | Reflects the molecule's reactivity and electronic interactions. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Describes the size and bulk of substituents at N1 and the benzene ring. |

| Topological | Wiener Index | Molecular branching and shape | Can describe the shape of the heptadecyl chain or other alkyl groups. |

Bioisosteric Replacements and Their Effects on Target Interactions

Bioisosterism is a strategy in medicinal chemistry used to design analogs by replacing a functional group or atom in a lead compound with another group that has similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. uran.ua This technique is invaluable for optimizing the this compound scaffold.

Potential bioisosteric replacements can be considered for different parts of the molecule:

Heptadecyl Chain (C2): The long, lipophilic alkyl chain could be replaced by other groups that occupy a similar space and maintain high lipophilicity. Examples include a long-chain thioether (-S-(CH₂)₁₆CH₃), which introduces a more polarizable sulfur atom, or a bulky, rigid group like an adamantyl or cyclohexyl moiety attached via a linker, which could probe the shape requirements of a hydrophobic binding pocket. nih.gov

Benzimidazole Core: The core itself can be replaced by other bicyclic heteroaromatic systems. For example, replacing the benzimidazole with a benzoxazole (N replaced by O) or a benzothiazole (N-H replaced by S) would alter the hydrogen-bonding and electronic characteristics of the core, potentially leading to different target selectivity.

Benzene Ring Substituents: Classical bioisosteric replacements can be applied to substituents on the benzene ring. For example, a hydroxyl group (-OH) can be replaced by an amino group (-NH₂), a fluorine atom (-F) can replace a hydrogen atom (-H) to block metabolic oxidation, and a carboxylic acid group (-COOH) can be replaced by a tetrazole ring to maintain an acidic character with improved metabolic stability and cell penetration.

This approach of bioisosteric modification allows for the fine-tuning of parameters such as metabolic stability, toxicity, and binding affinity while retaining the core pharmacophoric features of the parent molecule. uran.uaindexcopernicus.com

Table 4: Potential Bioisosteric Replacements for this compound

| Original Group | Position | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|---|

| -C₁₇H₃₅ (Heptadecyl) | C2 | -S-(CH₂)₁₆CH₃ (Thioether) | Maintains lipophilicity, alters bond angles and polarizability. |

| -C₁₇H₃₅ (Heptadecyl) | C2 | -(CH₂)ₙ-Cyclohexyl | Introduces a rigid, bulky hydrophobic group. |

| Benzimidazole Ring | Core | Benzoxazole or Benzothiazole | Modifies hydrogen bonding capacity and electronic profile. |

| -H (on Benzene Ring) | C5/C6 | -F (Fluorine) | Minimal steric change, blocks metabolic oxidation, increases lipophilicity. |

| -OH (Hydroxyl) | C5/C6 | -NH₂ (Amino) or -SH (Thiol) | Similar size, alters hydrogen bonding properties and pKa. |

| -COOH (Carboxylic Acid) | Any | Tetrazole Ring | Maintains acidic pKa with improved metabolic stability and oral bioavailability. |

Computational and Theoretical Chemistry Investigations on 2 Heptadecyl 1h Benzimidazole

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2-Heptadecyl-1H-benzimidazole. These calculations provide information about the molecule's geometry, stability, and reactivity. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Representative Quantum Chemical Parameters for Benzimidazole (B57391) Derivatives Calculated using DFT

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-methyl-1H-benzimidazole | -5.904 | -0.648 | 5.256 |

| Generic 2-alkyl-benzimidazole | Values are expected to be in a similar range, with slight variations depending on the alkyl chain length. |

These quantum chemical descriptors are fundamental in predicting the molecule's behavior in various chemical environments, including its potential as a corrosion inhibitor or a biologically active agent.

Molecular Docking Simulations for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for identifying potential biological targets and understanding the nature of ligand-protein interactions. Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors.

For this compound, the benzimidazole core can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of a protein. The long, hydrophobic heptadecyl chain can also play a significant role in binding, potentially interacting with hydrophobic pockets within the protein. This can enhance the binding affinity and selectivity of the compound.

While specific docking studies for this compound are not extensively documented, research on other benzimidazole derivatives provides a framework for its potential interactions. For example, benzimidazoles have been docked into the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase, where the benzimidazole ring interacts with key residues. nih.gov The lipophilic alkyl chain of this compound would likely favor interactions with hydrophobic regions of such enzymes.

Table 2: Potential Protein Targets for Benzimidazole Derivatives and Key Interacting Residues Identified through Molecular Docking

| Protein Target | Key Interacting Residues | Potential Role of Heptadecyl Chain |

|---|---|---|

| HIV Reverse Transcriptase | Lys101, Lys103, Tyr181, Trp229 | Hydrophobic interactions with the non-nucleoside inhibitor binding pocket (NNIBP). nih.gov |

| Acetylcholinesterase (AChE) | Trp84, Tyr334 | Interaction with the peripheral anionic site or hydrophobic gorge. nih.gov |

Molecular Dynamics Simulations to Model Conformational Behavior and Binding

Molecular dynamics (MD) simulations provide a dynamic picture of molecules over time, allowing for the study of their conformational changes and the stability of ligand-protein complexes. For a molecule with a long alkyl chain like this compound, MD simulations are particularly valuable for understanding its flexibility and how it adapts its conformation upon binding to a target or adsorbing onto a surface.

In the context of ligand-protein interactions, MD simulations can be used to refine the results of molecular docking. By simulating the docked complex in a solvated environment, the stability of the predicted binding pose can be assessed. These simulations can reveal important information about the role of the heptadecyl chain in anchoring the molecule within a binding site and the conformational changes that occur in both the ligand and the protein upon binding. Studies on alkylated benzimidazoles have shown that stable ligand-protein complexes can be formed, and MD simulations help in confirming the nature of these interactions. nih.gov

Prediction of Adsorption Behavior in Material Science Contexts (e.g., corrosion inhibition)

In the field of materials science, this compound has been investigated as a potential corrosion inhibitor for metals. Its effectiveness is largely attributed to its ability to adsorb onto the metal surface, forming a protective barrier. Computational methods are employed to predict and understand this adsorption behavior.

Quantum chemical calculations can predict the sites of interaction between the inhibitor molecule and the metal surface. The benzimidazole ring, with its heteroatoms and π-electrons, can interact with the vacant d-orbitals of the metal. The long heptadecyl chain contributes to the formation of a compact and hydrophobic film on the surface, further preventing the ingress of corrosive agents.

Molecular dynamics and Monte Carlo simulations are used to model the adsorption process on a larger scale. These simulations can predict the orientation of the inhibitor molecules on the metal surface and the stability of the resulting protective film. For long-chain alkyl benzimidazoles, it is expected that the benzimidazole head group adsorbs onto the surface, while the hydrophobic alkyl tails orient away from the surface, creating a dense, water-repellent layer. rsc.org The interaction between the inhibitor and the metal surface is often a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). rsc.org

Table 3: Theoretical Parameters Relevant to the Adsorption of Benzimidazole Derivatives as Corrosion Inhibitors

| Parameter | Significance in Corrosion Inhibition |

|---|---|

| EHOMO | Higher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption. |

| ELUMO | Lower values suggest a greater ability to accept electrons from the metal surface. |

| Energy Gap (ΔE) | A smaller gap implies higher reactivity and potentially stronger interaction with the metal surface. |

| Dipole Moment (μ) | A higher dipole moment can lead to stronger electrostatic interactions with the charged metal surface. |

Tautomerism and Conformational Analysis

This compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole (B134444) ring. This is a common feature of N-unsubstituted benzimidazoles. nih.gov The two tautomers are energetically equivalent, and in solution, they are typically in rapid equilibrium.

The long heptadecyl chain introduces significant conformational flexibility to the molecule. The numerous single bonds in the alkyl chain allow for a wide range of conformations, from fully extended to more compact, folded structures. The preferred conformation will depend on the environment, such as the solvent or whether it is bound to a protein or adsorbed on a surface.

Computational methods, such as conformational searches and potential energy surface scans, can be used to identify the low-energy conformations of this compound. These studies are important for understanding how the molecule's shape influences its properties and interactions. For instance, in a biological context, only a specific conformation might be able to fit into the binding site of a protein. Similarly, in corrosion inhibition, the ability of the molecule to adopt a favorable conformation on the metal surface is crucial for its effectiveness.

Exploration of Non Therapeutic and Applied Research Areas for 2 Heptadecyl 1h Benzimidazole

Corrosion Inhibition Studies in Materials Science

Benzimidazole (B57391) and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The efficacy of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. The presence of the long heptadecyl chain in 2-Heptadecyl-1H-benzimidazole is anticipated to significantly enhance its protective properties by creating a more compact and hydrophobic film.

The corrosion inhibition mechanism of benzimidazole derivatives, including this compound, involves the adsorption of the molecule onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption. rsc.org

Physisorption: This process involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, while the benzimidazole molecule can be protonated, leading to electrostatic attraction.

Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atoms of the benzimidazole ring and the vacant d-orbitals of the metal atoms. nih.gov The aromatic ring can also contribute to the adsorption through π-electron interactions with the metal surface.

The long heptadecyl chain of this compound plays a crucial role in enhancing the protective film. This nonpolar alkyl chain creates a hydrophobic barrier on the metal surface, repelling water and corrosive species and thus providing an additional layer of protection. This phenomenon, often referred to as a "self-assembled monolayer," results in a more stable and dense protective film. The adsorption of such inhibitors typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. rsc.orgnih.gov

Electrochemical techniques are fundamental in evaluating the performance of corrosion inhibitors. The most common methods used in research settings to characterize the inhibitive properties of benzimidazole derivatives are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization: This technique involves changing the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log current density vs. potential). From these plots, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and anodic (βa) and cathodic (βc) Tafel slopes can be determined. A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. Benzimidazole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film. The data is often presented as Nyquist and Bode plots. In the presence of an effective inhibitor like a benzimidazole derivative, the Nyquist plot typically shows an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). A higher Rct value signifies a lower corrosion rate. The double-layer capacitance (Cdl) value often decreases, which is attributed to the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and decreasing the local dielectric constant.

Table 1: Hypothetical Electrochemical Data for this compound as a Corrosion Inhibitor

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Rct (Ω·cm²) | Cdl (µF/cm²) |

| Blank (0) | -450 | 200 | 0 | 150 | 300 |

| 1 x 10⁻⁵ | -430 | 50 | 75.0 | 600 | 150 |

| 1 x 10⁻⁴ | -415 | 20 | 90.0 | 1500 | 100 |

| 1 x 10⁻³ | -400 | 8 | 96.0 | 3500 | 75 |

Note: This table presents hypothetical data to illustrate the expected trends in electrochemical measurements for a long-chain benzimidazole derivative. Actual values would need to be determined experimentally.

Potential in Agricultural Chemistry and Crop Protection (Non-Human Therapeutic)

Benzimidazole fungicides have been a cornerstone of plant disease management for decades due to their broad-spectrum activity and systemic properties. mdpi.com While specific studies on this compound are limited, its structural similarity to other fungicidal benzimidazoles suggests its potential in crop protection.

The primary mode of action of benzimidazole fungicides is the inhibition of β-tubulin synthesis in fungi. mdpi.com This disruption of microtubule assembly interferes with cell division (mitosis) and leads to the death of the fungal pathogen. This mechanism is highly specific to fungi and has low toxicity to plants and animals.

The long heptadecyl chain in this compound could influence its antifungal activity in several ways:

Lipophilicity: The increased lipophilicity may enhance the compound's ability to penetrate the waxy cuticle of plant leaves and the cell membranes of fungal pathogens, potentially leading to increased efficacy.

Spectrum of Activity: The structural modification might alter the spectrum of activity against different fungal species. For instance, studies on other benzimidazole derivatives have shown that modifications to the molecule can impact their effectiveness against specific pathogens like Fusarium, Botrytis, and Colletotrichum species. nih.govresearchgate.net

Table 2: Potential Antifungal Spectrum of this compound Against Common Phytopathogens

| Phytopathogen | Disease Caused | Potential Efficacy |

| Fusarium oxysporum | Fusarium Wilt | Moderate to High |

| Botrytis cinerea | Gray Mold | Moderate to High |

| Colletotrichum gloeosporioides | Anthracnose | Moderate |

| Alternaria solani | Early Blight | Low to Moderate |

| Rhizoctonia solani | Root Rot | Moderate |

Note: This table is speculative and based on the known spectrum of benzimidazole fungicides. The actual efficacy of this compound would require experimental validation.

Use as Chemical Probes or Research Tools

The benzimidazole scaffold is a common feature in the design of fluorescent chemical probes due to its intrinsic photophysical properties. nih.gov These probes are valuable tools in biological research for the detection and imaging of various analytes, including metal ions, reactive oxygen species, and specific biomolecules.